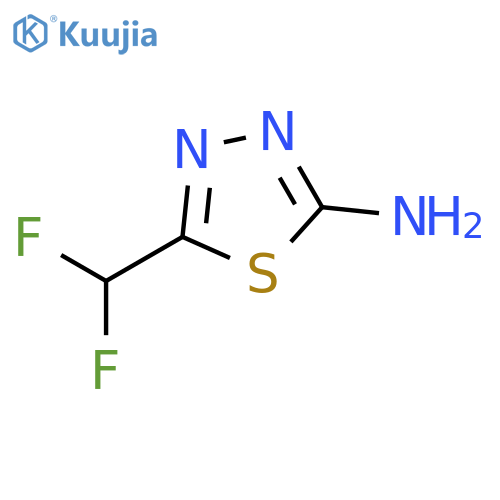

Cas no 25306-15-4 (5-(difluoromethyl)-1,3,4-thiadiazol-2-amine)

25306-15-4 structure

商品名:5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

CAS番号:25306-15-4

MF:C3H3F2N3S

メガワット:151.137825250626

MDL:MFCD11193512

CID:829357

PubChem ID:21819089

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL

- 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

- 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole

- C3H3F2N3S

- Z362636306

- STL560237

- AT18930

- EN300-53793

- MFCD11193512

- 5-difluoromethyl-1,3,4-thiadiazol-2-amine

- CS-0030265

- 25306-15-4

- BS-13070

- SCHEMBL10420405

- SY176288

- 1,3,4-Thiadiazol-2-amine, 5-(difluoromethyl)-

- DTXSID40618426

- SCHEMBL3786800

- DB-349658

- AB01003582-01

- AKOS009261070

-

- MDL: MFCD11193512

- インチ: InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)

- InChIKey: NBGMELMIAOKZSD-UHFFFAOYSA-N

- ほほえんだ: C(C1=NNC(=N)S1)(F)F

計算された属性

- せいみつぶんしりょう: 151.00169

- どういたいしつりょう: 151.00157461g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 51.8

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1299195-100mg |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 97% | 100mg |

$110 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1299195-250MG |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 97% | 250mg |

$135 | 2023-09-03 | |

| Enamine | EN300-53793-0.25g |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 95% | 0.25g |

$379.0 | 2023-07-07 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY176288-1g |

2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole |

25306-15-4 | ≥95% | 1g |

¥260.00 | 2024-07-10 | |

| TRC | D590825-1g |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 1g |

$ 1200.00 | 2023-09-07 | ||

| abcr | AB503411-5 g |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 5g |

€1,185.30 | 2022-03-24 | ||

| abcr | AB503411-100 mg |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 100MG |

€231.60 | 2022-03-24 | ||

| eNovation Chemicals LLC | D327419-1g |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 95% | 1g |

$785 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1299195-10G |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 97% | 10g |

$250 | 2024-07-21 | |

| Alichem | A059007262-1g |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |

25306-15-4 | 95% | 1g |

$583.20 | 2023-09-02 |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

25306-15-4 (5-(difluoromethyl)-1,3,4-thiadiazol-2-amine) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25306-15-4)5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

清らかである:99%

はかる:5g

価格 ($):369.0

atkchemica

(CAS:25306-15-4)5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ